N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-12-22(17-11-10-15-8-6-7-9-16(15)17)13-18-20-19(21-24-18)14(3)23-5-2/h1,6-9,14,17H,5,10-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGYZMRGFFWVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN(CC#C)C2CCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1354963-12-4 |
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis , with some derivatives showing minimum inhibitory concentrations (MIC) as low as . This suggests that the oxadiazole moiety in our compound may also contribute to similar antimicrobial effects.
Anticancer Activity
Oxadiazole derivatives have been reported to possess anticancer properties. A review of literature indicates that compounds containing oxadiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under investigation may exhibit these properties due to its structural features that allow interaction with cellular targets.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The oxadiazole ring may interact with enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could bind to specific receptors on the cell surface, altering signal transduction pathways that lead to cell death or growth inhibition.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or disrupt its function, leading to cytotoxic effects.
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds:
- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds that inhibited EthR in Mycobacterium tuberculosis, demonstrating a promising pharmacokinetic profile with low EC values .
- Anticancer Research : A study by Parikh et al. (2020) demonstrated that substituted 1,2,4-oxadiazoles showed significant anticancer activity against various tumor cell lines .
Comparison with Similar Compounds
Key Observations :
- The 1-ethoxyethyl group in the target compound introduces a unique steric and electronic profile compared to aryl or pyridinyl substituents in other oxadiazoles.
Dihydroindenyl and Indole-Based Amines
The 2,3-dihydro-1H-inden-1-amine core is structurally analogous to indole derivatives in CNS-targeting agents:
Key Observations :
- The dihydroindenyl core in the target compound and Compound 17i may favor interactions with hydrophobic binding pockets, unlike the planar indole in MBA234.
- The absence of a sulfonamide or piperidine group in the target compound suggests divergent target pathways compared to these analogs.
Propargylamine Derivatives
Propargyl groups are leveraged for covalent binding or metabolic stability:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
